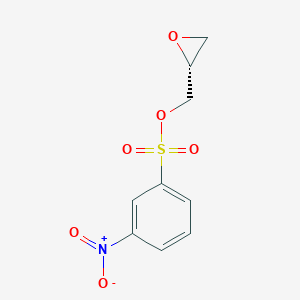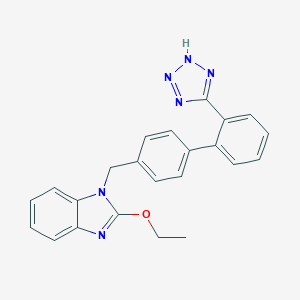
7-H-Etbmb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-H-Etbmb is a synthetic compound that belongs to the family of cannabinoids. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. 7-H-Etbmb is a relatively new compound, and its synthesis method was first reported in 2014. Since then, it has been the subject of several scientific studies, which have investigated its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 7-H-Etbmb involves its binding to the CB1 receptor, which is a G protein-coupled receptor. When 7-H-Etbmb binds to the receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of marijuana, including euphoria, relaxation, and altered perception.
Biochemische Und Physiologische Effekte
7-H-Etbmb has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can modulate the release of neurotransmitters such as dopamine and acetylcholine. In animal studies, it has been shown to have analgesic effects, reducing pain perception in response to noxious stimuli. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-H-Etbmb in lab experiments is its potency and selectivity for the CB1 receptor. This makes it a valuable tool for investigating the function of the receptor and its role in various physiological processes. However, one of the limitations of using 7-H-Etbmb is its potential for off-target effects. As a synthetic compound, it may interact with other receptors or signaling pathways, leading to unintended effects.
Zukünftige Richtungen
There are several future directions for research on 7-H-Etbmb. One area of interest is its potential as a therapeutic agent for various conditions. Its analgesic and anxiolytic effects suggest that it may be useful for treating pain and anxiety disorders. Another area of interest is its potential as a tool for studying the endocannabinoid system, which is involved in several physiological processes. Further research is needed to fully understand the potential applications of 7-H-Etbmb in these areas.
Synthesemethoden
The synthesis of 7-H-Etbmb involves the reaction of a precursor compound with a reagent in the presence of a catalyst. The precursor compound used is 7-hydroxy-1-tetralone, which is converted into 7-methoxy-1-tetralone by treatment with methanol and sulfuric acid. The 7-methoxy-1-tetralone is then reacted with 2-bromoethylamine hydrobromide in the presence of potassium carbonate and copper(I) iodide as a catalyst to yield 7-H-Etbmb.
Wissenschaftliche Forschungsanwendungen
7-H-Etbmb has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a tool for investigating the CB1 receptor. The CB1 receptor is involved in several physiological processes, including pain perception, appetite regulation, and memory formation. 7-H-Etbmb has been shown to be a potent and selective agonist of the CB1 receptor, making it a valuable tool for studying the receptor's function.
Eigenschaften
CAS-Nummer |
154301-47-0 |
|---|---|
Produktname |
7-H-Etbmb |
Molekularformel |
C23H20N6O |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
2-ethoxy-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole |
InChI |
InChI=1S/C23H20N6O/c1-2-30-23-24-20-9-5-6-10-21(20)29(23)15-16-11-13-17(14-12-16)18-7-3-4-8-19(18)22-25-27-28-26-22/h3-14H,2,15H2,1H3,(H,25,26,27,28) |
InChI-Schlüssel |
IDAVGKCQCDLMJO-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Kanonische SMILES |
CCOC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Andere CAS-Nummern |
154301-47-0 |
Synonyme |
2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)benzimidazole 7-H-ETBMB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



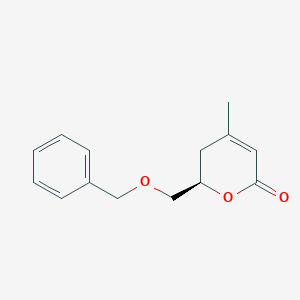
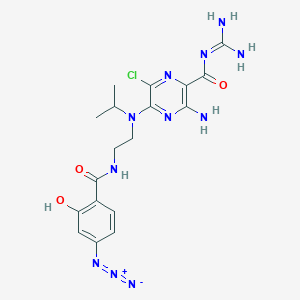
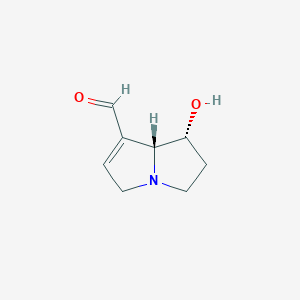
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)
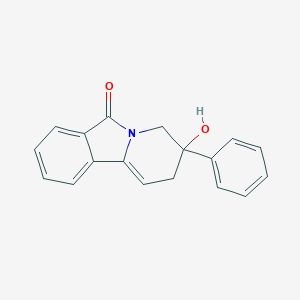
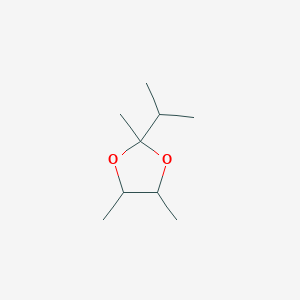

![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)
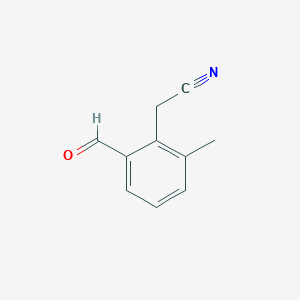
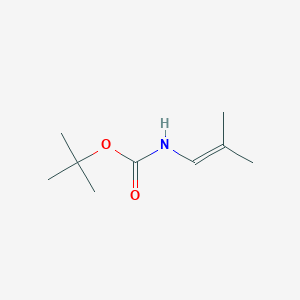
![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)
